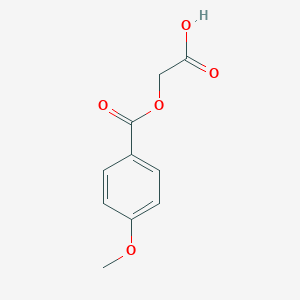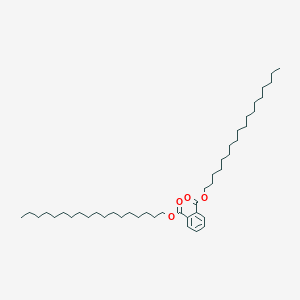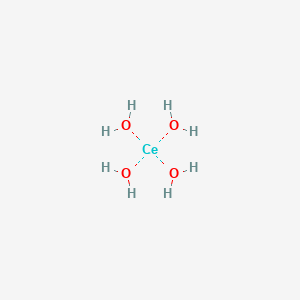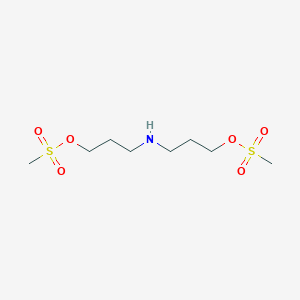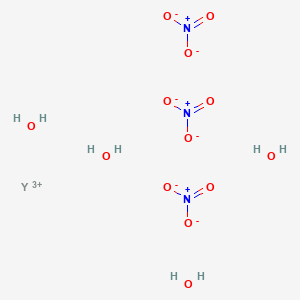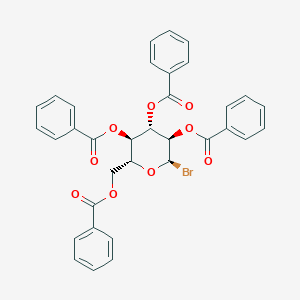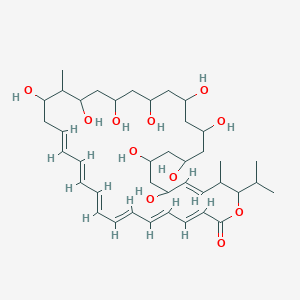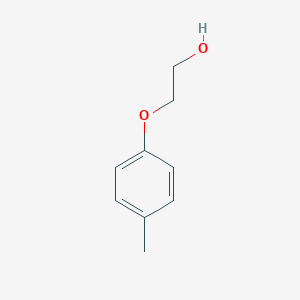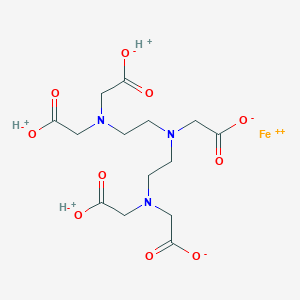![molecular formula C18H30O6 B085447 7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane CAS No. 182-01-4](/img/structure/B85447.png)
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane, commonly known as HAST, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. HAST has been synthesized using different methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
HAST has been studied for its potential applications in different scientific fields. In the field of material science, HAST has been used in the synthesis of new polymers and as a template for the formation of metal-organic frameworks. In the field of analytical chemistry, HAST has been used as a stationary phase in gas chromatography, where it has shown high selectivity and efficiency in the separation of different compounds. HAST has also been studied for its potential applications in drug delivery systems, where it has shown promising results in the controlled release of drugs.
Mecanismo De Acción
The mechanism of action of HAST is not fully understood, but it is believed to interact with different molecules through hydrogen bonding and electrostatic interactions. HAST has a rigid and bulky structure, which allows it to form stable complexes with different molecules.
Efectos Bioquímicos Y Fisiológicos
HAST has shown low toxicity and has been found to be biocompatible with different cell lines. In vitro studies have shown that HAST can interact with different biomolecules, including proteins, nucleic acids, and lipids. HAST has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HAST has several advantages for lab experiments, including its high yield in synthesis, stability, and low toxicity. However, HAST has some limitations, including its high cost and limited availability. HAST is also sensitive to moisture and air, which can affect its stability and properties.
Direcciones Futuras
There are several future directions for the study of HAST. One potential direction is the synthesis of new derivatives of HAST with different functional groups, which can expand its potential applications. Another direction is the study of the interaction of HAST with different biomolecules, which can provide insights into its mechanism of action and potential applications in drug delivery systems. Additionally, the study of HAST in different environments, such as in vivo studies, can provide further understanding of its biochemical and physiological effects.
Métodos De Síntesis
HAST can be synthesized using different methods, including the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromooctane in the presence of potassium carbonate. The reaction yields HAST as a white solid with a high yield. Other methods include the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of cesium carbonate or the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with 1,8-dibromo-3,6-dioxaoctane in the presence of sodium hydride.
Propiedades
Número CAS |
182-01-4 |
|---|---|
Nombre del producto |
7,8,15,16,23,24-Hexaoxatrispiro[5.2.5.2.5.2]tetracosane |
Fórmula molecular |
C18H30O6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
7,8,15,16,23,24-hexaoxatrispiro[5.2.59.2.517.26]tetracosane |
InChI |
InChI=1S/C18H30O6/c1-4-10-16(11-5-1)19-21-17(12-6-2-7-13-17)23-24-18(22-20-16)14-8-3-9-15-18/h1-15H2 |
Clave InChI |
JRYHDZOSVUAAJC-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
SMILES canónico |
C1CCC2(CC1)OOC3(CCCCC3)OOC4(CCCCC4)OO2 |
Otros números CAS |
182-01-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




